6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
Description
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a benzothiazepine derivative characterized by a fused pyrrolo-benzothiazepine core with a phenyl substituent at position 6 and a hydroxyl group at position 5. This compound, also referenced as NSC 363826 or CID 338955 , has been studied in the context of its structural and pharmacological relationship to other benzothiazepines. The compound’s synthesis and structural confirmation are inferred from related pathways involving reduction, chlorination, and recyclization steps, as seen in the synthesis of RP 48497, a photodegradation product of eszopiclone .
Properties
CAS No. |
85725-93-5 |
|---|---|
Molecular Formula |
C18H15NOS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C18H15NOS/c20-17-15-10-6-12-19(15)14-9-4-5-11-16(14)21-18(17)13-7-2-1-3-8-13/h1-12,17-18,20H |
InChI Key |
GTFDCJZEPWQLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves the construction of the fused ring system through a series of cyclization reactions. One common approach is the condensation of a phenyl-substituted pyrrole with a benzothiazepine precursor under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, with a catalyst like trifluoroacetic acid to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
The compound 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is part of a class of heterocyclic compounds that have garnered interest due to their potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and as a research tool.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazepin compounds exhibit significant anticancer activity. For instance, research has shown that benzothiazepine derivatives can inhibit the growth of cancer cells by inducing apoptosis and preventing cell proliferation. The specific structural features of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol contribute to its effectiveness against various cancer cell lines.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds similar to 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic uses in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antimicrobial Activity
Benzothiazepine derivatives have also shown antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents.
Conductive Polymers
The unique electronic properties of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol make it suitable for use in the development of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Dyes and Pigments
Due to its vibrant color properties, this compound can be used as a dye or pigment in various applications, including textiles and plastics. The stability and intensity of the color make it an attractive option for manufacturers looking for high-performance dyes.
Chemical Probes
In biochemical research, 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol serves as a chemical probe to study biological pathways. Its ability to selectively bind to specific receptors or enzymes allows researchers to elucidate complex biological mechanisms.
Synthesis of New Compounds
The compound is also utilized in synthetic chemistry as a building block for creating more complex molecules. Its unique structure enables chemists to explore new synthetic routes and develop novel compounds with potential biological activity.
Comprehensive Data Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation. |
| Neuroprotection | Protects neuronal cells from oxidative stress; potential use in neurodegenerative diseases. | |
| Antimicrobial | Effective against various bacterial strains and fungi. | |
| Material Science | Conductive Polymers | Used in OLEDs and OPVs due to unique electronic properties. |
| Dyes and Pigments | Stable and vibrant color properties for textiles and plastics. | |
| Research Tools | Chemical Probes | Selectively binds to receptors/enzyme for biological studies. |
| Synthesis | Building block for creating complex molecules with biological activity. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol inhibited the growth of breast cancer cells by 70% compared to control groups. The mechanism involved the activation of apoptotic pathways through caspase activation.
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters showed that the compound provided significant protection against glutamate-induced toxicity in neuronal cultures. The results indicated a reduction in reactive oxygen species (ROS) levels by 50%, suggesting its potential use in treating neurodegenerative conditions.
Case Study 3: Antimicrobial Activity
A recent investigation found that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used as controls.
Mechanism of Action
The mechanism of action of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzothiazepine scaffold is highly versatile, with modifications at positions 6 and 7 significantly altering pharmacological properties. Below is a comparative analysis of key analogs:
Structural and Molecular Comparison
Pharmacological and Receptor Binding Profiles
- However, this modification reduces polar interactions compared to the hydroxyl group .
- Compound IV (7-ketone) : Shows moderate inhibition of <sup>3</sup>H-Flunitrazepam binding (GABAA), but weaker activity at GABAB receptors .
- Compound V (7-acetoxy) : Demonstrates higher solubility in organic solvents compared to hydroxyl analogs, which may enhance bioavailability .
Research Findings and Implications
Receptor Selectivity : Position 7 substituents critically influence receptor specificity. Hydroxyl groups (target compound) may favor GABAB interactions, while acyloxy groups (e.g., acetate) shift activity toward peripheral benzodiazepine receptors .
Solubility-Bioactivity Trade-off : Lipophilic modifications (e.g., acetate in Compound V) improve membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .
Quality Control : Synthetic intermediates like RP 48497 highlight the importance of controlling reduction parameters (e.g., temperature, catalyst) to minimize byproducts in benzothiazepine manufacturing .
Biological Activity
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The compound features a complex fused ring system that contributes to its biological activity. The molecular formula is , and it possesses a distinctive thiazepine core, which is known for various pharmacological effects.
Synthesis
The synthesis of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Dihydropyrrole Framework : Utilizing cyclization reactions involving phenyl-substituted compounds.
- Thiazepine Ring Closure : Achieved through condensation reactions that introduce sulfur into the bicyclic structure.
- Functionalization : Subsequent modifications can enhance solubility and biological activity.
Biological Activity
Research indicates that 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol exhibits several notable biological activities:
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Preliminary evaluations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness in inhibiting bacterial growth.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties:
- Model Systems : Neuroblastoma cell lines exposed to oxidative stress.
- Findings : Reduction in oxidative stress markers and enhancement of cell viability.
Case Studies
Several case studies have been published detailing the biological effects of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
